This compound is classified as an oxirane, which is a type of cyclic ether characterized by a three-membered ring containing one oxygen atom. It falls under the broader category of organic compounds and is recognized for its functional groups that include phenoxy and benzyloxy moieties.
The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane typically involves the following steps:
In industrial settings, the production follows similar synthetic routes but utilizes large-scale reactors equipped with temperature and pressure control systems. Purification techniques such as distillation, crystallization, and chromatography are employed to ensure high purity, alongside rigorous quality control measures.
The molecular structure of ((p-(Benzyloxy)phenoxy)methyl)oxirane features a three-membered oxirane ring bonded to a phenolic structure. The canonical SMILES representation is C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
, indicating the presence of multiple aromatic rings that contribute to its chemical properties.
((p-(Benzyloxy)phenoxy)methyl)oxirane can undergo various chemical reactions:
The mechanism of action for ((p-(Benzyloxy)phenoxy)methyl)oxirane primarily involves its interactions with biological molecules. It has been studied for its potential effects on adrenergic receptors, which are critical in mediating responses to hormones like adrenaline.
((p-(Benzyloxy)phenoxy)methyl)oxirane has diverse applications across various fields:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2